molecular formula C11H15BrO4 B1337535 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene CAS No. 70461-33-5

1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene

Cat. No. B1337535
CAS No.: 70461-33-5
M. Wt: 291.14 g/mol
InChI Key: QVUVEEKONLXEOI-UHFFFAOYSA-N
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Patent
US05103023

Procedure details

2-Bromo-4,5-dimethoxybenzaldehyde dimethylacetal (59 g) is dissolved in tetrahydrofuran and thereto is added 2.5M n-butyllithium (89 ml) under cooling at -70° C. The reaction mixture is kept below -50° C. for 30 minutes and thereto is added dropwise a solution of iodine (51.4 g) in tetrahydrofuran below -50° C. The mixture is kept at the same temperature for 15 minutes and thereto are added aqueous acetic acid to adjust the pH of the solution at 2. The mixture is allowed to stand at room temperature overnight, and the solvent is distilled off from the reaction mixture. The residue is dissolved in ethyl acetate. The solution is washed and dried, and the solvent is distilled off. The residue is crystallized from ethyl acetate to give 2-iodo-4,5-dimethoxybenzaldehyde (43 g). M.p. 139°-141° C.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
89 mL
Type
reactant
Reaction Step Two
Quantity
51.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH3:13])=[CH:6][C:5]=1Br.C([Li])CCC.[I:22]I.C(O)(=O)C>O1CCCC1>[I:22][C:5]1[CH:6]=[C:7]([O:12][CH3:13])[C:8]([O:10][CH3:11])=[CH:9][C:4]=1[CH:3]=[O:2]

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)OC)OC)Br)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
89 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
51.4 g
Type
reactant
Smiles
II
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is kept at the same temperature for 15 minutes
Duration
15 min
WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off from the reaction mixture
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ethyl acetate
WASH
Type
WASH
Details
The solution is washed
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=C(C=O)C=C(C(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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